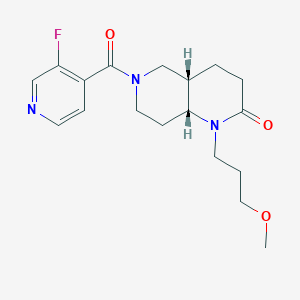![molecular formula C19H23NO B5308419 N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B5308419.png)
N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-methylphenyl)acetamide, also known as URB597, is a synthetic inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down anandamide, an endocannabinoid that plays a role in pain, mood, and appetite regulation. The inhibition of FAAH by URB597 results in an increase in anandamide levels, leading to potential therapeutic effects.
Mécanisme D'action
N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-methylphenyl)acetamide works by inhibiting FAAH, which breaks down anandamide. Anandamide is an endocannabinoid that binds to cannabinoid receptors in the body, leading to a variety of effects including pain relief, mood regulation, and appetite control. By inhibiting FAAH, this compound increases anandamide levels, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to increase anandamide levels in the brain and peripheral tissues, leading to potential therapeutic effects. Anandamide is involved in a variety of physiological processes, including pain regulation, mood regulation, and appetite control. By increasing anandamide levels, this compound may have potential therapeutic effects in these areas.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-methylphenyl)acetamide in lab experiments is its specificity for FAAH inhibition. This allows researchers to study the effects of anandamide specifically, without interference from other endocannabinoids. However, one limitation of using this compound is its potential for off-target effects. This compound has been shown to have some activity at other enzymes, which could complicate interpretation of results.
Orientations Futures
Future research on N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-methylphenyl)acetamide could focus on its potential therapeutic effects in a variety of conditions, including pain, anxiety, and addiction. Additionally, further studies could investigate the potential for off-target effects of this compound and ways to mitigate these effects. Finally, research could focus on developing more specific FAAH inhibitors with fewer off-target effects.
Méthodes De Synthèse
The synthesis of N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-methylphenyl)acetamide involves a multi-step process starting with the reaction of 3,4-dimethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride then reacts with 2-methylphenylmagnesium bromide to form the ketone intermediate. The ketone intermediate is then reduced with sodium borohydride to form the final product, this compound.
Applications De Recherche Scientifique
N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-methylphenyl)acetamide has been studied for its potential therapeutic effects in a variety of conditions, including pain, anxiety, and addiction. In animal studies, this compound has been shown to reduce pain sensitivity and anxiety-like behavior. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction.
Propriétés
IUPAC Name |
N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-13-9-10-18(11-15(13)3)16(4)20-19(21)12-17-8-6-5-7-14(17)2/h5-11,16H,12H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIATVDBUMJSDAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)NC(=O)CC2=CC=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(2-pyrazinylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B5308340.png)
![N-(pyridin-2-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5308341.png)
![3-(3-hydroxyphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5308347.png)
![allyl 7-methyl-2-(4-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5308354.png)
![N-(2-ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-4-methylbenzamide](/img/structure/B5308360.png)



![N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-phenoxyacetamide](/img/structure/B5308391.png)

![4-(3-chloro-4-methoxybenzoyl)-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5308397.png)
![N-(3-chloro-4-fluorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5308413.png)
![1-allyl-4-[(3-chloro-4-fluorophenoxy)acetyl]piperazine](/img/structure/B5308428.png)
![5H-indeno[1,2-b]pyridin-5-ylidene(4-methylphenyl)amine](/img/structure/B5308437.png)